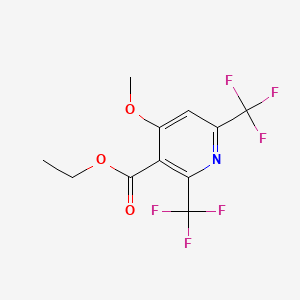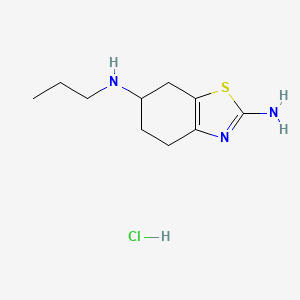
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, agriculture, and materials science . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which can be beneficial in pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its environmental friendliness and cost-effectiveness.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6-Trifluoromethylindole: Another fluorinated indole derivative with similar properties.
3-Trifluoromethylindole: Differing in the position of the trifluoromethyl group, which can affect its reactivity and biological activity.
Uniqueness: 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the trifluoromethyl group and the acetonitrile group, which can confer distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in synthetic chemistry and its bioactivity in pharmaceutical research .
Propiedades
Fórmula molecular |
C11H7F3N2 |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
2-[6-(trifluoromethyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)8-1-2-9-7(3-4-15)6-16-10(9)5-8/h1-2,5-6,16H,3H2 |
Clave InChI |
QQKXHUIUBXNMDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC=C2CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B8682592.png)







![4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenol](/img/structure/B8682631.png)


![tert-butyl 8-oxo-1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8682658.png)


